molecular formula C16H14N2O B2699792 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole CAS No. 1049143-85-2

1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole

Cat. No.: B2699792
CAS No.: 1049143-85-2
M. Wt: 250.301
InChI Key: LVIKMVNQSCDRHY-UHFFFAOYSA-N
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Description

1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole is a heterocyclic compound that features a fused ring system combining chromene and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method is the one-pot domino reaction, which involves the reaction of tryptamines, alkyl propiolates, and 2-aryl-3-nitro-2H-chromenes. This reaction proceeds through a series of steps including the generation of β-enamino ester, Michael addition, Pictet–Spengler reaction, and annulation process .

Industrial Production Methods

This includes the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its synthesis and reactivity profile make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-phenyl-4,9b-dihydro-3aH-chromeno[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)18-16-12(10-17-18)11-19-15-9-5-4-8-14(15)16/h1-10,12,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIKMVNQSCDRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=NN(C2C3=CC=CC=C3O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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